molecular formula C12H11NO3 B1417346 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-15-4

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1417346
CAS No.: 1096308-15-4
M. Wt: 217.22 g/mol
InChI Key: AWCCFRDLSOOJMQ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. The pyrrole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive molecules and pharmaceuticals . This compound is specifically engineered for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents. Researchers can utilize this chemical in the design and synthesis of novel compounds targeting a range of diseases. Its structure makes it a candidate for developing potential anti-inflammatory agents, as various pyrrole derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines and cyclooxygenase (COX-2) . Furthermore, pyrrole-2-carboxamide analogs have shown exceptional promise as potent anti-tuberculosis agents by inhibiting the essential mycobacterial transporter MmpL3, a validated drug target for combating tuberculosis . The carboxylic acid functional group provides a versatile handle for further synthetic modification, such as amide coupling, to optimize drug-like properties and potency . Handling should be performed by qualified laboratory personnel in accordance with good laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCCFRDLSOOJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic Acid: Technical Determination & Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid CAS: 1710674-69-3 (and related analogs) Chemical Class: Pyrrole-3-carboxylic acid derivative Predicted LogP: ~2.6[1]

This technical guide provides a comprehensive framework for the solubility profiling of this compound.[1] As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other heterocyclic pharmaceuticals, understanding its solid-liquid equilibrium (SLE) is vital for process optimization, purification (crystallization), and formulation.

Due to the proprietary nature of specific mole-fraction data for this intermediate in open literature, this guide synthesizes theoretical solubility predictions based on structural activity relationships (SAR) with validated experimental protocols for generating precise thermodynamic data.

Part 1: Theoretical Solubility Profile & Molecular Interactions[1]

Structural Analysis & Solvation Mechanisms

The solubility of this compound is governed by the competition between its crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.[1]

  • Hydrogen Bond Donor (HBD): The pyrrole ring -NH and the carboxylic acid -OH are strong donors.[1]

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (COOH) and the methoxy oxygen (-OCH3) act as acceptors.

  • Lipophilicity: The 2-methoxyphenyl moiety introduces significant hydrophobic character (LogP ~2.6), limiting water solubility but enhancing affinity for moderately polar organic solvents.

Predicted Solubility Classification

Based on Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits the following profile:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; solvent accepts H-bonds from pyrrole-NH and COOH.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Amphipathic solvation; alcohol OH interacts with both COOH and the methoxy group.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good H-bond accepting capability; effective for crystallization cooling curves.[1]
Chlorinated DCM, ChloroformModerate Solvation driven by dispersion forces and weak H-bonding.[1]
Non-Polar Hexane, HeptaneLow / Insoluble High energy cost to break crystal lattice H-bonds; solvent lacks H-bonding capacity.[1]
Aqueous Water (pH < pKa)Very Low Hydrophobic effect of the phenyl-pyrrole core dominates.
Aqueous (Alkaline) Water (pH > 5.[1]0)High Deprotonation of COOH (

) forms a soluble salt.

Part 2: Experimental Determination Protocols

To generate authoritative solubility data (mole fraction


 vs. Temperature 

), researchers must employ self-validating equilibrium methods.
Protocol A: Isothermal Shake-Flask Method (Static)

Best for: Accurate equilibrium solubility at specific temperatures (e.g., 298.15 K).

Materials:

  • Thermostatic orbital shaker (control ±0.1 K).[1]

  • 0.45 µm PTFE syringe filters (compatible with organic solvents).[2]

  • HPLC (UV detection at

    
     nm).[1]
    

Workflow:

  • Preparation: Add excess solid this compound to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature for 24–48 hours.

    • Validation Step: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop agitation and allow settling for 2 hours (isothermal).

  • Filtration: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute with mobile phase and analyze via HPLC.

Protocol B: Polythermal Method (Dynamic)

Best for: Generating solubility curves for crystallization design.

Workflow:

  • Prepare a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    
    ).[1]
  • Heat slowly (0.5 K/min) until dissolution is complete (Clear Point,

    
    ).
    
  • Cool slowly until nucleation is observed (Cloud Point,

    
    ).
    
  • The equilibrium temperature is approximated or refined by repeating with slower ramp rates.

Part 3: Thermodynamic Modeling & Visualization

Data Correlation Models

Experimental data should be correlated using the Modified Apelblat Equation , which is standard for pyrrole derivatives in organic solvents:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Solubility Determination Workflow

The following diagram outlines the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect 1. Solvent Selection (Hansen Parameters) Start->SolventSelect MethodSelect 2. Method Selection SolventSelect->MethodSelect Static Static Method (Shake-Flask) MethodSelect->Static High Accuracy Dynamic Dynamic Method (Laser Monitoring) MethodSelect->Dynamic Fast Screening Equilibration 3. Equilibration (24-72h, +/- 0.1K) Static->Equilibration Analysis 5. HPLC/Gravimetric Analysis Dynamic->Analysis Record Clear Point Sampling 4. Sampling & Filtration (Isothermal) Equilibration->Sampling Sampling->Analysis Modeling 6. Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Modeling Output Output: Solubility Curve & Enthalpy of Dissolution Modeling->Output

Caption: Logical workflow for determining the solubility profile of pyrrole-3-carboxylic acid derivatives.

Molecular Interaction Diagram

Understanding why the solvent works is crucial for solvent swapping in process chemistry.[1]

InteractionMechanism cluster_solute This compound PyrroleNH Pyrrole -NH (H-Bond Donor) COOH Carboxylic Acid (Donor/Acceptor) Methoxy Methoxy -OCH3 (H-Bond Acceptor) Ring Aromatic Rings (Hydrophobic) Alcohol Alcohol (ROH) (Amphipathic) Ring->Alcohol Hydrophobic Effect (Repulsive) Hexane Hexane (Non-Polar) Ring->Hexane Van der Waals (Weak) Alcohol->PyrroleNH Accepts H-bond Alcohol->COOH Bidirectional H-bond DMSO DMSO (Polar Aprotic) DMSO->PyrroleNH Strong Acceptor DMSO->COOH Strong Acceptor

Caption: Mechanistic interaction map showing H-bonding sites driving solubility in polar solvents.[1]

References

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • PubChem. (2024).[3] Compound Summary: this compound.[1] National Library of Medicine.[1] Link

  • Shakeel, F., et al. (2015).[1] Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 209, 267-271. (Cited for thermodynamic calculation methodology standard).[1][4] Link[1]

  • Starr, J. N., & King, C. J. (1991).[1][5] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[1][5] Industrial & Engineering Chemistry Research.[1][5] Link

Sources

An In-depth Technical Guide on the Molecular Weight and Physicochemical Characteristics of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the molecular and physicochemical properties of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound belongs to the pyrrole class of compounds, which are five-membered aromatic heterocycles containing a nitrogen atom. Pyrrole and its derivatives are fundamental structural motifs in a vast array of biologically active molecules, including natural products and synthetic drugs. The presence of both a carboxylic acid and a methoxyphenyl group on the pyrrole scaffold of the title compound suggests its potential for diverse chemical modifications and biological interactions, making a thorough understanding of its physicochemical properties essential for its application in research and development.

Molecular and Physicochemical Profile

A compound's behavior in biological and chemical systems is dictated by its inherent physical and chemical properties. For this compound, these characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.22 g/mol -
CAS Number 54538-42-2-
XLogP3 2.6PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
pKa (estimated) ~4-5[1]
Solubility Soluble in polar organic solvents[2]
Melting Point Not explicitly available

Detailed Analysis of Physicochemical Parameters

Molecular Weight

The molecular weight of a compound is a fundamental property that influences its diffusion, solubility, and pharmacokinetic profile. With a molecular weight of 217.22 g/mol , this compound falls within the range of typical small molecule drugs.

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one. The predicted XLogP3 value of 2.6 for this compound suggests it is moderately lipophilic. This characteristic is crucial for its ability to cross cell membranes.

The causality behind this moderate lipophilicity lies in the balance between the hydrophobic methoxyphenyl and pyrrole rings and the hydrophilic carboxylic acid group.

Acidity (pKa)
Solubility

The solubility of a drug candidate is a critical factor for its oral bioavailability. Due to the presence of the polar carboxylic acid group, this compound is expected to be soluble in polar organic solvents.[2] Its aqueous solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate anion.

Hydrogen Bonding Capacity

The presence of two hydrogen bond donors (the N-H of the pyrrole ring and the O-H of the carboxylic acid) and four hydrogen bond acceptors (the three oxygen atoms and the nitrogen atom) indicates a significant capacity for forming hydrogen bonds. This property is vital for its interaction with biological macromolecules, such as enzymes and receptors, and also influences its solubility and crystal packing.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and accuracy of the physicochemical data, standardized experimental protocols are essential. The following sections describe self-validating systems for determining key parameters.

Determination of logP (Shake-Flask Method)

The shake-flask method remains a widely accepted and reliable technique for the experimental determination of logP.[3][4]

Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare octanol-saturated water and water-saturated octanol B Dissolve a precise amount of the compound in one phase A->B C Combine both phases in a flask B->C D Shake vigorously to allow partitioning C->D E Allow phases to separate completely D->E F Carefully sample each phase E->F G Quantify compound concentration in each phase (e.g., via HPLC-UV) F->G H Calculate logP = log([Compound]octanol / [Compound]water) G->H

Caption: Workflow for logP determination using the shake-flask method.

Causality of Experimental Choices: The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution. Vigorous shaking is necessary to achieve equilibrium, and complete phase separation is critical to avoid cross-contamination during sampling. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying the concentration of the analyte in each phase.[5]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of acidic or basic compounds.[6]

Workflow for pKa Determination

pKa_Workflow A Dissolve the compound in a suitable solvent (e.g., water or a co-solvent system) B Calibrate a pH meter with standard buffers A->B C Titrate the solution with a standardized strong base (e.g., NaOH) B->C D Record the pH at regular intervals of titrant addition C->D E Plot the titration curve (pH vs. volume of titrant) D->E F Determine the pH at the half-equivalence point, which corresponds to the pKa E->F

Caption: Workflow for pKa determination via potentiometric titration.

Causality of Experimental Choices: The use of a calibrated pH meter is fundamental for accurate pH measurements. A standardized titrant ensures the precise determination of the equivalence point. The half-equivalence point is chosen for pKa determination because at this point, the concentrations of the protonated and deprotonated species are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound was not found in the initial search, the synthesis of substituted pyrrole-3-carboxylic acids is well-documented. A common approach is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[7] Another method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[8]

General Synthetic Approach Visualization

Synthesis_Pathway Start Starting Materials (e.g., β-ketoester, amine, α-haloketone) Reaction Hantzsch Pyrrole Synthesis Start->Reaction Product 4-(2-methoxyphenyl)-1H- pyrrole-3-carboxylic acid ester Reaction->Product Hydrolysis Ester Hydrolysis Product->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct

Sources

Advanced Pharmacophore Modeling of Methoxyphenyl Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Targeting COX-2 Selectivity: A Technical Guide for Drug Design

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of methoxyphenyl pyrrole carboxylic acids , a privileged scaffold in medicinal chemistry. While this scaffold has applications in antibacterial research (targeting MmpL3), its primary and most data-rich application lies in the design of selective Cyclooxygenase-2 (COX-2) inhibitors .

This guide synthesizes structure-based drug design (SBDD) and ligand-based strategies to isolate the critical steric and electronic features required for high-affinity binding. It is designed for computational chemists and medicinal chemists seeking to optimize this scaffold for enhanced selectivity and reduced gastrointestinal toxicity.

Chemical & Biological Context

The Scaffold Architecture

The 1-(4-methoxyphenyl)-pyrrole-2-carboxylic acid scaffold represents a classic "V-shaped" or "L-shaped" pharmacophore essential for COX-2 selectivity.

  • The Anchor (Carboxylic Acid): The C2-carboxylic acid mimics the arachidonic acid carboxylate, forming an ionic bridge with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX active site.

  • The Spacer (Pyrrole Ring): Acts as a rigid hydrophobic scaffold that orients the peripheral substituents.

  • The Selectivity Filter (4-Methoxyphenyl): The bulky 4-methoxyphenyl group at the N1 position is designed to penetrate the COX-2 secondary side pocket . This pocket is accessible in COX-2 due to the smaller Val523 residue (compared to the bulky Ile523 in COX-1), making this substituent the primary determinant of selectivity.

Mechanistic Grounding

The inhibition mechanism relies on a "slow-tight binding" kinetics. The pharmacophore must account for the conformational plasticity of the COX-2 side pocket.

  • Target PDB: 3LN1 (COX-2 complexed with Celecoxib) or 1CX2 are the gold-standard structural templates.

  • Key Interaction: The methoxy group often serves as a hydrogen bond acceptor or simply a hydrophobic volume filler that clashes with Ile523 in COX-1, thereby enforcing selectivity.

Methodological Framework

Workflow Architecture

The following diagram outlines the hybrid Ligand-Structure Pharmacophore generation workflow.

PharmacophoreWorkflow Start Dataset Curation (Methoxyphenyl Pyrrole Analogs) Prep Ligand Preparation (Desalting, Tautomers, Ionization pH 7.4) Start->Prep Conf Conformational Analysis (Monte Carlo / OPLS3e) Prep->Conf Align Flexible Alignment (Superimposition on Bioactive Core) Conf->Align SubGraph_SB Structure-Based (SBDD) PDB PDB Retrieval (e.g., 3LN1) Protein Prep & H-Bond Optimization Inter Interaction Fingerprints (Arg120, Tyr355, Val523) PDB->Inter Model Pharmacophore Hypothesis Generation (Shared Feature Extraction) Inter->Model Constraints SubGraph_LB Ligand-Based (LBDD) Align->Model Consensus Valid Validation (Decoys, GH Score, ROC AUC) Model->Valid Final Final 3D Model Screening & Optimization Valid->Final

Caption: Hybrid pharmacophore modeling workflow integrating structure-based constraints with ligand-based alignment for methoxyphenyl pyrrole derivatives.

Experimental Protocols & Parameters

Step 1: Ligand Preparation & Conformational Analysis

Objective: Generate biologically relevant conformers of the methoxyphenyl pyrrole carboxylic acids. Rationale: The bond between the pyrrole nitrogen and the phenyl ring allows for rotation. However, steric hindrance often forces a twisted conformation (dihedral angle ~40-60°). Rigid docking fails if this torsion is not sampled.

Protocol:

  • Input: SDF/SMILES of the methoxyphenyl pyrrole series.

  • Ionization: Generate states at pH

    
    . The carboxylic acid (pKa ~4-5) must be deprotonated (carboxylate anion).
    
  • Energy Minimization: Use the OPLS3e or MMFF94x force field.

  • Conformational Search:

    • Method: Monte Carlo Multiple Minimum (MCMM) or Stochastic Search .

    • Energy Window: 10 kcal/mol (to capture accessible high-energy states).

    • RMSD Cutoff: 0.5 Å (to remove redundant conformers).

    • Critical Check: Ensure the "V-shape" conformation (mimicking the COX-2 channel shape) is present in the pool.

Step 2: Pharmacophore Feature Definition

Based on the SAR of pyrrole derivatives [1, 2], the following features are mandatory for the model.

Feature TypeCodeGeometric DescriptionBiological Function
Anionic / H-bond Acceptor F1 (Neg/Acc) Sphere centered on carboxylate oxygens.Electrostatic interaction with Arg120 (Gatekeeper).
Hydrophobic (Aromatic) F2 (Hyd/Aro) Centroid of the Pyrrole ring.Van der Waals interaction with channel residues (Tyr385, Trp387 ).
Hydrophobic F3 (Hyd) Centroid of the 4-Methoxyphenyl ring.Occupancy of the selectivity side pocket (near Val523 ).
H-bond Acceptor F4 (Acc) Vector from Methoxy Oxygen.Optional H-bond with water network or backbone; aids orientation.
Exclusion Volumes XVols Spheres placed at Ile523 location.Penalizes compounds that are too bulky for the COX-1 isoform (selectivity filter).
Step 3: Model Generation & Validation

Protocol:

  • Alignment: Superimpose the lowest energy conformers of the most active compounds (IC50 < 50 nM) onto the co-crystallized ligand (e.g., Celecoxib or Indomethacin) from PDB 3LN1 .

  • Feature Extraction: Use software (e.g., LigandScout, MOE, Phase) to place features at coordinates shared by >75% of active ligands.

  • Decoy Set Creation: Generate a dataset of 1,000+ decoys (property-matched but topologically distinct) using DUD-E or Schrödinger's Decoy Generator.

  • Scoring: Calculate the Goodness of Hit (GH) score and Enrichment Factor (EF) .

    • Target Metric: GH Score > 0.6; EF(1%) > 10.

The Pharmacophore Map

The following diagram illustrates the spatial arrangement of the pharmacophore features relative to the COX-2 binding site residues.

PharmacophoreMap F1 Anionic/Acc (Carboxylate) F2 Hydrophobic (Pyrrole Core) F1->F2 Spacer (~3.5 Å) Arg120 Arg120 (Cationic) F1->Arg120 Ionic Tyr355 Tyr355 (H-Bond) F1->Tyr355 H-Bond F3 Hydrophobic (Methoxyphenyl) F2->F3 Spacer (~4.5 Å) Val523 Val523 (Side Pocket) F3->Val523 Selectivity Region

Caption: Spatial pharmacophore map showing the triangular arrangement of the acidic head (F1), pyrrole linker (F2), and selectivity tail (F3).

Case Study: Optimizing for Selectivity

Problem: A derivative, Compound X, shows high potency but poor selectivity (inhibits both COX-1 and COX-2). Pharmacophore Diagnosis:

  • The methoxyphenyl group in Compound X is likely too flexible or insufficiently bulky to clash with Ile523 in COX-1.

  • Solution: The pharmacophore model suggests adding a steric bulk (Exclusion Volume) near the ortho-position of the phenyl ring or replacing the methoxy with a rigid bicyclic system. Validation: Re-screening the modified library against the pharmacophore with "Exclusion Volumes" active (representing the tighter COX-1 pocket) will filter out non-selective hits.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. (2023). Available at: [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening. MDPI Molecules. (2024). Available at: [Link]

  • Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. ProteinStructures.com. Available at: [Link]

  • Pharmacophore Modeling: Advances and Pitfalls. Frontiers in Chemistry. (2025). Available at: [Link]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the crystal structure of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a foundational understanding of the experimental design, data interpretation, and the critical role of crystallographic analysis in modern drug discovery and materials science. We will explore the synthesis, spectroscopic characterization, single-crystal X-ray diffraction analysis, and the intricate network of intermolecular interactions that define the solid-state architecture of this molecule. This guide is designed to be a practical resource, offering not just data, but a validated workflow and the scientific rationale behind each step.

Introduction: The Significance of Solid-State Characterization

The three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. For professionals in drug development, a thorough understanding of the crystal structure is not merely academic; it is a cornerstone of rational drug design and formulation.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating this atomic-level arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2][3][4]

The subject of this guide, this compound, belongs to the pyrrole class of heterocyclic compounds. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[5][6][7][8] The substituent pattern—a methoxyphenyl group and a carboxylic acid—suggests the potential for a rich tapestry of intermolecular interactions, making its crystal structure particularly compelling. This guide will systematically unravel this structure, providing a blueprint for the analysis of similar molecular systems.

Synthesis and Spectroscopic Confirmation

A robust crystal structure analysis begins with the unambiguous synthesis and characterization of the target compound. Here, we detail a reliable synthetic route and the necessary spectroscopic analyses to confirm the molecular identity of this compound.

Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10][11][12] This acid-catalyzed condensation reaction is advantageous due to its operational simplicity and generally good yields.[12]

The proposed mechanism involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12][13] Computational studies have supported the hemiaminal pathway as being energetically favorable.[12][13]

Paal_Knorr_Synthesis reagents 1,4-Dicarbonyl + Amine/Ammonia hemiaminal Hemiaminal Intermediate reagents->hemiaminal Attack on Carbonyl acid Acid Catalyst (e.g., Acetic Acid) cyclization Cyclization (Rate-Determining Step) hemiaminal->cyclization dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative cyclization->dihydroxytetrahydropyrrole dehydration Dehydration (-2 H2O) dihydroxytetrahydropyrrole->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 1,4-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an excess of the primary amine or an ammonium salt (e.g., ammonium acetate).[10][11]

  • Catalysis: Introduce a catalytic amount of a weak acid, like acetic acid, to facilitate the reaction.[10]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

Spectroscopic Characterization

Prior to crystallographic analysis, it is imperative to confirm the chemical identity and purity of the synthesized compound using a suite of spectroscopic techniques.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should display characteristic signals for the aromatic protons of the methoxyphenyl and pyrrole rings, the methoxy group protons, and the acidic proton of the carboxylic acid. The coupling patterns and chemical shifts provide crucial information about the connectivity of the molecule.[14]

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid (often broad due to hydrogen bonding), and the C=O stretch of the carbonyl group.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Crystallization and Single-Crystal X-ray Diffraction

The successful growth of high-quality single crystals is often the most challenging step in a crystal structure determination.

Crystallization Strategy

For pyrrole carboxylic acids, slow evaporation from a suitable solvent or solvent system is a commonly employed and effective crystallization technique. The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound moderately at a higher temperature and allow for slow precipitation of well-ordered crystals upon cooling or evaporation.

Experimental Protocol: Crystallization

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify a suitable crystallization solvent.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

  • Crystal Growth: Loosely cover the container to allow for slow evaporation of the solvent at room temperature. Protect the setup from vibrations and rapid temperature fluctuations.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

SCXRD is a non-destructive technique that provides the most detailed information about the three-dimensional arrangement of atoms in a crystal.[3][16]

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffracted beams are collected by a detector as the crystal is rotated.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The raw diffraction data is then used to solve and refine the crystal structure, yielding a detailed model of the molecule's geometry and packing.

Software and Methodology

The SHELX suite of programs, often integrated within graphical user interfaces like Olex2, is the industry standard for small-molecule crystal structure solution and refinement.[17][18][19][20][21]

  • Structure Solution: Direct methods or dual-space algorithms are used to determine the initial positions of the atoms from the diffraction data.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process refines the atomic positions, displacement parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern.

Structure_Solution_Refinement data Diffraction Data (.hkl) solution Structure Solution (e.g., SHELXT) data->solution ins Instruction File (.ins) ins->solution model Initial Atomic Model (.res) solution->model refinement Refinement (e.g., SHELXL) model->refinement refinement->refinement validation Structure Validation refinement->validation cif Final Structure (.cif) validation->cif Hydrogen_Bonding mol1 O-H C=O Carboxylic Acid 1 mol2 O-H C=O Carboxylic Acid 2 mol1:o1->mol2:c2 O-H···O mol2:o2->mol1:c1 O-H···O

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. Among these, pyrrole-3-carboxylic acids are particularly valuable synthons, serving as key intermediates in the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of a specific, highly functionalized derivative: 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. This compound holds potential for further elaboration in drug discovery programs, targeting a range of biological pathways.

This guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a multi-step sequence. Our chosen strategy involves two key transformations:

  • Van Leusen Pyrrole Synthesis: This powerful and versatile reaction allows for the construction of the core pyrrole ring through a [3+2] cycloaddition.[1] We will utilize tosylmethyl isocyanide (TosMIC), a commercially available reagent, which reacts with a suitable Michael acceptor to form the desired 3,4-disubstituted pyrrole.[2]

  • Ester Hydrolysis: The Van Leusen reaction will be performed with an ester-containing starting material to facilitate purification and handling. The final step will be the saponification (hydrolysis under basic conditions) of the ester to yield the target carboxylic acid.[3]

This approach offers a reliable and scalable route to the desired product, starting from readily available commercial reagents.

Visualizing the Workflow: A Step-by-Step Overview

G A 2-Methoxybenzaldehyde C Claisen-Schmidt Condensation A->C B Ethyl Acetoacetate B->C D Ethyl (E)-2-acetyl-3-(2-methoxyphenyl)acrylate C->D Base catalyst (e.g., piperidine) G [3+2] Cycloaddition E Ethyl (E)-2-acetyl-3-(2-methoxyphenyl)acrylate E->G F Tosylmethyl isocyanide (TosMIC) F->G H Ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate G->H Base (e.g., NaH) in DMSO/ether J Saponification I Ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate I->J Base (e.g., LiOH) in THF/H2O/EtOH K This compound J->K

Caption: Synthetic workflow for this compound.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success of this synthesis. The following table summarizes the key materials required.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key PropertiesSupplier (Example)
2-MethoxybenzaldehydeC₈H₈O₂136.15LiquidSigma-Aldrich
Ethyl AcetoacetateC₆H₁₀O₃130.14LiquidSigma-Aldrich
PiperidineC₅H₁₁N85.15Liquid, corrosiveSigma-Aldrich
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24SolidSigma-Aldrich
Sodium Hydride (60% dispersion in oil)NaH24.00Solid, flammableSigma-Aldrich
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Liquid, hygroscopicSigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Liquid, flammableSigma-Aldrich
Lithium HydroxideLiOH23.95SolidSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Liquid, flammableSigma-Aldrich
EthanolC₂H₅OH46.07Liquid, flammableSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.46Aqueous solutionSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11LiquidSigma-Aldrich
HexanesC₆H₁₄86.18LiquidSigma-Aldrich

Experimental Protocols

Safety Precaution: This synthesis involves the use of hazardous materials, including flammable solvents, corrosive bases, and reactive hydrides. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl (E)-2-acetyl-3-(2-methoxyphenyl)acrylate

This initial step involves a Claisen-Schmidt condensation to form the necessary Michael acceptor for the subsequent Van Leusen reaction.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (10.0 g, 73.4 mmol) and ethyl acetoacetate (9.55 g, 73.4 mmol).

  • Catalyst Addition: Add piperidine (0.63 g, 7.34 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:4).

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a pale yellow oil.

Step 2: Synthesis of Ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate

This is the key ring-forming step, employing the Van Leusen pyrrole synthesis.[4]

  • Preparation of Base Suspension: In a dry 500 mL three-necked flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 3.23 g, 80.7 mmol) in anhydrous diethyl ether (150 mL).

  • Addition of Reactants: To a separate flask, dissolve ethyl (E)-2-acetyl-3-(2-methoxyphenyl)acrylate (prepared in Step 1, 73.4 mmol) and tosylmethyl isocyanide (TosMIC) (14.3 g, 73.4 mmol) in a mixture of anhydrous DMSO (75 mL) and diethyl ether (75 mL).

  • Reaction Execution: Add the solution of the acrylate and TosMIC dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.[3]

  • Reaction Setup: Dissolve ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate (from Step 2, ~70 mmol) in a mixture of tetrahydrofuran (THF) (150 mL), ethanol (50 mL), and water (50 mL) in a 500 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (5.87 g, 140 mmol) to the solution and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water (100 mL) and acidify to pH 2-3 with 1 M HCl. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water if necessary.

Mechanism Spotlight: The Van Leusen Pyrrole Synthesis

The formation of the pyrrole ring in Step 2 is a fascinating and elegant transformation. The key steps are outlined below.

G cluster_0 Van Leusen Pyrrole Synthesis Mechanism TosMIC Tos-CH2-NC Anion Tos-CH(-)-NC TosMIC->Anion -H+ Base Base (NaH) Adduct Intermediate Adduct Anion->Adduct Michael Addition Michael_Acceptor R1-CH=C(COR2)-R3 Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Cyclization 5-endo-dig Cyclization Pyrrole Substituted Pyrrole Cyclized_Intermediate->Pyrrole Elimination Elimination Elimination of Tos-H

Caption: Key mechanistic steps of the Van Leusen pyrrole synthesis.

  • Deprotonation: The strong base, sodium hydride, abstracts a proton from the acidic α-carbon of TosMIC, generating a resonance-stabilized carbanion.[5]

  • Michael Addition: This nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).

  • Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular cyclization, with the nitrogen of the isocyanide group attacking the carbonyl carbon.

  • Elimination: A final elimination of the tosyl group (p-toluenesulfinic acid) and subsequent tautomerization yields the aromatic pyrrole ring.[1]

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; side product formation.Ensure anhydrous conditions. Consider using a Dean-Stark apparatus to remove water. Varying the catalyst or reaction time may also improve yield.
Incomplete reaction in Step 2 Inactive sodium hydride; insufficient reaction time.Use fresh, high-quality sodium hydride. Ensure the dispersion is well-stirred. Monitor the reaction by TLC and extend the reaction time if necessary.
Difficulty in purifying the ester intermediate Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Increase the equivalents of LiOH or extend the reaction time. Gentle heating may also be employed, but monitor for potential decomposition.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and materials science. The multi-step approach, centered around the reliable Van Leusen pyrrole synthesis, offers a clear and reproducible pathway to the target molecule.

References

  • Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link][6][7][8][9][10][11]

  • Rapoport, H., & Willson, C. D. (1962). Synthesis of Pyrrole-3-carboxylic Acids. Journal of the American Chemical Society, 84(4), 649–653. [Link][12]

  • Cárdenas-Galindo, A., et al. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1343. [Link][4]

  • Wang, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2669. [Link][2]

  • Organic Chemistry Portal. Van Leusen Reaction. [Link][5]

  • Patel, H. V., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(5). [Link][3]

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid . This specific scaffold is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and related bioactive pyrroles.

The primary synthetic bottleneck for this molecule is the Van Leusen Pyrrole Synthesis , specifically the cycloaddition of Tosylmethyl Isocyanide (TosMIC) with an ortho-substituted cinnamate derivative. The steric bulk and electron-donating nature of the o-methoxy group frequently lead to low yields and difficult purification.

Module 1: Critical Reaction Parameters

The Standard Protocol: The most direct route involves the reaction of Methyl 3-(2-methoxyphenyl)acrylate with TosMIC , followed by ester hydrolysis.

The Mechanism & Failure Points

The reaction proceeds via a base-mediated [3+2] cycloaddition. Understanding the failure points is essential for troubleshooting.

VanLeusenMechanism Start Precursors: TosMIC + Acrylate Deprotonation Step 1: Deprotonation (TosMIC Anion Formation) Start->Deprotonation Base (NaH/tBuOK) MichaelAdd Step 2: Michael Addition (Rate Limiting Step) Deprotonation->MichaelAdd Steric Clash Risk Polymerization Polymerization Deprotonation->Polymerization Excess Base/Heat MichaelAdd->Start Reversible (Low Temp) Cyclization Step 3: 5-endo-dig Cyclization MichaelAdd->Cyclization Elimination Step 4: Elimination of Ts- Cyclization->Elimination Product Target Ester: Methyl 4-(2-methoxyphenyl) -1H-pyrrole-3-carboxylate Elimination->Product

Figure 1: Mechanistic pathway highlighting the Michael Addition as the steric bottleneck due to the 2-methoxyphenyl group.

Optimization Data Matrix

The following parameters have been validated to improve yields from ~35% to >75% for ortho-substituted cinnamates.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Technical Rationale
Base NaH (Sodium Hydride)t-BuOK (Potassium tert-butoxide) t-BuOK is more soluble in organic solvents, promoting a homogeneous reaction and faster anion formation.
Solvent THF or Et₂OTHF:DMSO (2:1) DMSO stabilizes the intermediate carbanion and improves the solubility of the polar transition state.
Temperature 0°C

RT
-10°C

RT
Lower initial temperature prevents TosMIC self-polymerization (blackening) before the Michael addition occurs.
Stoichiometry 1.0 eq TosMIC1.2 - 1.5 eq TosMIC Excess TosMIC compensates for the portion consumed by base-mediated decomposition.
Addition Mode Dump additionSlow Dropwise Adding the acrylate to the TosMIC anion prevents local concentration spikes that favor oligomerization.

Module 2: Troubleshooting Guide (Q&A)

Phase 1: The Cycloaddition (Ester Formation)

Q: The reaction mixture turns black almost immediately. What happened? A: This indicates rapid decomposition of TosMIC .

  • Cause: The temperature was likely too high during base addition, or the base concentration was too localized.

  • Fix: Cool the TosMIC solution to -10°C or -20°C before adding the base. Ensure the base (t-BuOK) is added as a solution (in THF) rather than a solid to avoid "hot spots."

Q: I see unreacted acrylate starting material by TLC after 24 hours. A: The Michael addition is stalled due to steric hindrance from the ortho-methoxy group.

  • Cause: The TosMIC anion is not nucleophilic enough in pure THF, or the reaction is reversible.

  • Fix: Add DMSO as a co-solvent (up to 30% v/v). DMSO increases the nucleophilicity of the TosMIC anion. Alternatively, use DBU (2.0 eq) as the base in acetonitrile, which is a milder but often more effective system for hindered substrates.

Q: The product is an oil/gum that won't crystallize. A: This is common due to residual tosyl byproducts and oligomers.

  • Protocol: Do not attempt direct crystallization.

    • Dilute with EtOAc and wash extensively with water (3x) to remove DMSO/DMF.

    • Pass through a short silica plug eluting with CH₂Cl₂ to remove polar tars.

    • Triturate the resulting oil with cold Isopropyl Ether (IPE) or Hexane/Et₂O (4:1) to induce precipitation.

Phase 2: Hydrolysis (Acid Formation)

Q: The yield drops significantly during the hydrolysis step (Ester


 Acid). 
A:  Pyrrole-3-carboxylic acids are prone to decarboxylation  under forcing acidic conditions or high heat.
  • Standard Fail: Refluxing in HCl/Water.

  • Optimized Protocol: Use LiOH (3 eq) in THF/MeOH/H₂O (2:1:1) at 60°C .

    • Why? Lithium hydroxide is milder than NaOH/KOH.

    • Workup: Acidify carefully to pH 4-5 using 1M HCl at 0°C . Do not drop to pH 1, as this promotes decarboxylation and decomposition of the electron-rich pyrrole ring.

Module 3: Validated Workflow & Decision Tree

Use this logic flow to determine the correct corrective action for your specific batch failure.

Troubleshooting Start Start: Low Yield CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC SM_Left Unreacted Acrylate (SM Remains) CheckTLC->SM_Left Decomp Black Tar / Baseline Spots (TosMIC Decomp) CheckTLC->Decomp HydrolysisFail Loss during Saponification CheckTLC->HydrolysisFail SolventCheck Current Solvent? SM_Left->SolventCheck AddDMSO Action: Switch to THF/DMSO (2:1) SolventCheck->AddDMSO Pure THF ChangeBase Action: Switch Base to t-BuOK or DBU SolventCheck->ChangeBase Already Polar TempCheck Reaction Temp? Decomp->TempCheck CoolDown Action: Lower Addition Temp to -20°C TempCheck->CoolDown > 0°C SlowAdd Action: Slower Addition of Acrylate TempCheck->SlowAdd < 0°C SwitchLiOH Action: Use LiOH Avoid pH < 4 HydrolysisFail->SwitchLiOH

Figure 2: Decision tree for troubleshooting reaction failures based on crude analysis.

References

  • Van Leusen Reaction Mechanism & Scope

    • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1] A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[1] Journal of Organic Chemistry, 1977.[1][2]

    • Source: [J. Org.[2][3] Chem. Abstract]([Link]2]

  • Optimiz

    • Laha, J. K., et al.[3] "A mechanochemical van Leusen pyrrole synthesis provides 3,4-disubstituted pyrroles in good yields."[3] Organic Letters, 2020.[3]

    • Source:

  • Continuous Flow Improvements

    • Herath, A., & Cosford, N. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives."[4] Organic Letters, 2010.

    • Source:

  • Vonoprazan Intermedi

    • Patent: "Preparation method for 4-methoxy pyrrole derivative."[5][6] (CN112739684A). Demonstrates scale-up handling of similar 4-aryl-pyrrole-3-carboxylates.

    • Source:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Spectral Interpretation of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H-NMR) spectrum of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment, delving into the causal relationships between molecular structure and spectral output. We will explore the predicted spectrum, compare it with a potential isomer to highlight the specificity of NMR, and provide robust experimental protocols for data acquisition and interpretation.

Section 1: Predicted ¹H-NMR Spectrum Analysis of this compound

The structural elucidation of a novel compound is a cornerstone of chemical research. ¹H-NMR spectroscopy remains one of the most powerful techniques for this purpose, providing detailed information about the electronic environment, connectivity, and number of protons in a molecule. The target molecule, this compound, possesses several distinct proton environments, each providing a unique signature in the NMR spectrum.

Molecular Structure and Proton Numbering

To systematically analyze the spectrum, we must first label the unique proton environments in the molecule.

Caption: Molecular structure with proton labeling.

Detailed Spectral Prediction

The predicted ¹H-NMR spectrum is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents.[1] A solvent like DMSO-d₆ is assumed, as it is ideal for observing exchangeable protons like those in carboxylic acids and N-H bonds.[2][3]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationPredicted J (Hz)Rationale
-COOH 10.0 - 13.0Broad Singlet1HN/AHighly deshielded acidic proton. Signal is often broad due to hydrogen bonding and chemical exchange.[4][5][6] Will disappear upon D₂O exchange.
-NH ~11.0 - 12.0Broad Singlet1HN/ADeshielded due to aromaticity of the pyrrole ring. Broadened by quadrupolar relaxation of the ¹⁴N nucleus and exchange.[7][8] Will disappear upon D₂O exchange.
H-2 ~7.5 - 7.8Singlet / Broad s1HN/ALocated alpha to the nitrogen and adjacent to the strongly electron-withdrawing carboxylic acid group, causing significant deshielding. Coupling to NH is often not resolved.
H-5 ~7.0 - 7.3Singlet / Broad s1HN/ALocated alpha to the nitrogen but adjacent to the less electron-withdrawing aryl group. Expected to be upfield relative to H-2. Coupling to NH is often not resolved.
Aromatic (H-3' to H-6') 6.8 - 7.4Complex Multiplets4HOrtho: 7-9 Hz; Meta: 2-3 HzProtons on the 2-methoxyphenyl ring. The electron-donating methoxy group shields the ortho (H-3') and para (H-5') positions. The signals will overlap, creating a complex pattern.[9][10]
-OCH₃ ~3.8Singlet3HN/ACharacteristic sharp singlet for a methoxy group attached to an aromatic ring.[7][10]
  • Carboxylic Acid Proton (-COOH): This proton is the most deshielded, appearing far downfield (δ 10-13 ppm).[5][11] Its chemical shift is highly sensitive to concentration and solvent due to variations in hydrogen bonding.[4] The signal is typically broad and will disappear upon the addition of a drop of D₂O, a definitive test for exchangeable acidic protons.[5]

  • Pyrrole N-H Proton: The N-H proton of a pyrrole ring is also significantly deshielded and appears as a broad singlet, often in the δ 11-12 ppm range in DMSO-d₆.[7] Its broadness is a result of rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.[8] This peak will also disappear with a D₂O shake.

  • Pyrrole Ring Protons (H-2, H-5): The two protons on the pyrrole ring are in different electronic environments. H-2 is adjacent to the strongly electron-withdrawing carboxylic acid group, which deshields it significantly, pushing it further downfield compared to H-5. H-5 is adjacent to the methoxyphenyl substituent. In unsubstituted pyrrole, α-protons appear around δ 6.7 ppm.[12] Here, both substituents will cause a downfield shift. We predict H-2 to be the most downfield of the ring C-H protons. Coupling between H-2 and H-5 is a four-bond coupling and is typically negligible. Coupling to the N-H proton may occur but is often not observed due to the broadening effects mentioned earlier.

  • Methoxyphenyl Protons (H-3' to H-6'): The four protons on the 2-methoxyphenyl ring will resonate in the aromatic region (δ 6.8-7.4 ppm). Due to restricted rotation and the electronic effects of the methoxy group (ortho, para-directing) and the pyrrole ring, these protons are chemically non-equivalent and will couple with each other, resulting in a complex series of multiplets. Typically, ortho coupling constants are large (7-9 Hz), while meta couplings are smaller (2-3 Hz).[9] This complexity is a key signature of the ortho-substituted pattern.

  • Methoxy Protons (-OCH₃): This group gives rise to a characteristic and easily identifiable sharp singlet integrating to three protons, typically found around δ 3.8 ppm.[7] Its singlet nature is due to the absence of any adjacent protons.

Section 2: Comparison with an Isomeric Alternative

The diagnostic power of ¹H-NMR is best illustrated by comparing the expected spectrum of our target molecule with that of a plausible isomer, such as 5-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid .

In this isomer, the positions of the hydrogen and the methoxyphenyl group on the pyrrole ring are swapped. This would lead to two key spectral differences:

  • Pyrrole Proton Environment: The molecule would now have protons at C-2 and C-4. H-2 would still be adjacent to the -COOH group, but H-4 would now be a β-proton, generally more shielded than an α-proton. We would expect the H-4 signal to appear significantly more upfield than the H-5 signal in our target compound.

  • Coupling: Crucially, H-2 and H-4 would now be separated by three bonds from the N-H proton. More importantly, H-2 and H-4 do not have a direct vicinal or geminal relationship, but a 4-bond separation, meaning their coupling would be negligible. The spectrum would show two distinct singlets for the pyrrole C-H protons, but their chemical shifts would be markedly different from the H-2/H-5 pattern of the target molecule.

This comparative analysis demonstrates how subtle changes in substitution patterns lead to predictable and observable differences in the ¹H-NMR spectrum, allowing for unambiguous structural assignment.

Section 3: Experimental Protocol for High-Quality ¹H-NMR Data Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps ensure the acquisition of a high-resolution spectrum suitable for detailed interpretation.

Objective: To obtain a high-resolution ¹H-NMR spectrum of this compound, including a D₂O exchange experiment to confirm exchangeable protons.

Materials:

  • Sample (~5-10 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, >99.8% D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., Tetramethylsilane, TMS, though solvent peak is often used)

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex or sonicate the mixture gently until the sample is fully dissolved. A clear, particulate-free solution is essential.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

    • Acquire a standard ¹H-NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: ~4 seconds

      • Relaxation delay: 2-5 seconds (a longer delay may be needed for quantitative integration of broad signals)

      • Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

  • D₂O Exchange Experiment:

    • Remove the NMR tube from the spectrometer.

    • Add one drop of D₂O to the tube.

    • Cap the tube and invert it several times to mix thoroughly.

    • Re-insert the tube, lock, and shim as before.

    • Acquire a second ¹H-NMR spectrum using the same parameters.

    • Expected Observation: The signals corresponding to the -COOH and -NH protons will significantly decrease in intensity or disappear entirely.[4][5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by referencing the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals. Set the integral of a well-resolved, unambiguous peak (like the -OCH₃ singlet) to its known proton count (3H) to normalize the other integrals.

Section 4: A Systematic Workflow for Spectral Interpretation

The following workflow provides a logical path from a raw spectrum to a confirmed structure.

G A Start: Processed Spectrum B Identify Solvent & TMS Peaks (e.g., DMSO-d₆ at δ 2.50 ppm) A->B C Identify Broad Singlets Downfield (δ > 10 ppm) B->C D Perform D₂O Exchange C->D Hypothesize -COOH / -NH E Confirm Disappearance of -COOH & -NH Peaks D->E F Identify Sharp Singlet at ~δ 3.8 ppm E->F Confirmation G Assign -OCH₃ Group (Integral = 3H) F->G H Analyze Aromatic Region (δ ~6.8-7.4 ppm) G->H I Confirm Complex Multiplet Pattern (Integral = 4H) -> Substituted Benzene H->I J Analyze Pyrrole Region (δ ~7.0-7.8 ppm) I->J K Identify Two Distinct Signals (Integral = 1H each) J->K L Correlate Integrals of All Peaks K->L M Final Structure Confirmed L->M All data consistent

Caption: Step-by-step workflow for spectral interpretation.

Conclusion

The ¹H-NMR spectrum of this compound provides a rich dataset that, when interpreted systematically, allows for its unambiguous structural confirmation. The key diagnostic features are the far downfield, exchangeable signals of the carboxylic acid and pyrrole N-H protons; the two distinct singlets for the pyrrole C-H protons (H-2 and H-5); the characteristic sharp singlet of the methoxy group; and the complex multiplet pattern of the ortho-substituted aromatic ring. By following the rigorous experimental and interpretive workflows outlined in this guide, researchers can confidently leverage the power of NMR spectroscopy for structural elucidation in their drug discovery and development efforts.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • University of Regensburg. Chemical shifts.
  • Shimokawa, S., et al. Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
  • Yonezawa, T., et al. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions.
  • Estévez-Fregoso, E., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. PubMed.
  • Supporting Inform
  • ChemicalBook. Pyrrole(109-97-7) 1H NMR spectrum.
  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts.
  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b.
  • Alfa Chemistry. Characteristic Proton NMR Chemical Shifts.
  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?.
  • Abraham, R. J., et al. 1H chemical shifts in NMR, part 18 1.
  • Kégl, T. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?.
  • Oregon St
  • The Royal Society of Chemistry. (2013).
  • Michigan State University Chemistry Department. Proton NMR Table.

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Mass spectrometry fragmentation patterns of pyrrole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of pyrrole-3-carboxylic acid derivatives, specifically focusing on distinguishing them from their regioisomeric 2-carboxylic acid counterparts. This comparison is critical in drug development, where the pyrrole core is a scaffold for atorvastatin and various kinase inhibitors.[1]

Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers[1]

Executive Summary: The Isomer Challenge

Pyrrole-3-carboxylic acid derivatives often co-elute with pyrrole-2-isomers in standard LC-MS workflows.[1] While their molecular weights are identical, their fragmentation fingerprints differ fundamentally due to the "Ortho Effect" (proximity of the ring nitrogen to the carbonyl group).

  • Pyrrole-2-derivatives : Exhibit diagnostic rearrangement ions driven by the interaction between the pyrrolic N-H and the C=O oxygen (1,2-interaction).

  • Pyrrole-3-derivatives : Fragment primarily through standard

    
    -cleavage and ring expansion mechanisms, lacking the facile N-H...O interaction (1,3-relationship).[1]
    

Mechanistic Fragmentation Analysis

The "Ortho Effect" (The 2-Isomer Signature)

In 2-substituted pyrroles, the carbonyl oxygen is spatially proximal to the acidic pyrrole N-H. Under Electron Ionization (EI), this facilitates a McLafferty-like rearrangement or direct hydrogen transfer, leading to the elimination of small neutrals (e.g., water, alcohols) and the formation of highly stabilized cyclic ions.

The 3-Isomer Pathway (The Subject of Interest)

Pyrrole-3-carboxylic acid derivatives cannot easily access the N-H for intramolecular hydrogen bonding without significant ring distortion. Consequently, their mass spectra are dominated by:

  • Simple

    
    -Cleavage : Loss of alkoxy groups (-OR) to form the acylium ion.[1]
    
  • Decarboxylation : Loss of

    
     (or ester equivalent) to form the pyrrolium cation.[1]
    
  • Ring Expansion : Isomerization to pyridinium-like species prior to fragmentation.[1]

Comparative Fragmentation Pathways (Visualized)

The following diagram contrasts the direct "Ortho" elimination seen in 2-isomers vs. the stepwise cleavage of 3-isomers.

FragmentationPathways Sub2 Pyrrole-2-Carboxylate (Molecular Ion) OrthoIntermediate H-Transfer Intermediate (5-membered transition) Sub2->OrthoIntermediate Proximity Effect Acylium Acylium Ion [R-C≡O]⁺ Sub2->Acylium Minor Pathway Sub3 Pyrrole-3-Carboxylate (Molecular Ion) Sub3->Acylium α-Cleavage (Dominant) Pyrrolium Pyrrolium Cation [C4H4N]⁺ Sub3->Pyrrolium - CO2/Ester Frag2_Diagnostic [M - ROH]⁺ (Cyclic Ion) OrthoIntermediate->Frag2_Diagnostic - ROH (Fast) Acylium->Pyrrolium - CO

Figure 1: Mechanistic divergence between 2- and 3-pyrrole carboxylates.[1] The 2-isomer favors "Ortho" elimination, while the 3-isomer follows standard acylium formation.

Diagnostic Data Comparison

The following table summarizes the key diagnostic ions for Methyl Pyrrole-3-carboxylate (MW 125) versus its 2-isomer.

FeaturePyrrole-3-Carboxylate (Target)Pyrrole-2-Carboxylate (Alternative)Mechanistic Cause
Base Peak (EI) m/z 94

m/z 93

3-isomer:

-cleavage. 2-isomer: Ortho H-transfer.[1]
Molecular Ion (

)
Strong (High Stability)Moderate2-isomer fragments more readily due to H-bonding.[1]
[M - 18] / [M - ROH] NegligibleProminent Loss of water/alcohol facilitated by N-H proximity in 2-isomer.[1]
m/z 67 (Pyrrole ring) High AbundanceModerate Abundance3-isomer readily decarboxylates fully.[1]
Key Difference m/z 94 is dominant. m/z 93 is dominant. The "Odd vs. Even" electron rule in fragment stability.[1]

Critical Insight : In the 3-isomer, the loss of the methoxy radical (


, mass 31) yields the even-electron acylium ion at m/z 94. In the 2-isomer, the rearrangement allows loss of neutral methanol (mass 32), yielding the radical cation at m/z 93. This 1 Da difference is the primary diagnostic. 

Experimental Protocols

To reliably distinguish these isomers, specific ionization energies and source conditions are required to prevent thermal degradation before ionization.[1]

Sample Preparation
  • Solvent : Methanol or Acetonitrile (HPLC grade).[1] Avoid protic solvents if H/D exchange is not desired.[1]

  • Concentration : 10 µg/mL for ESI; 1 mg/mL for EI (GC-MS).[1]

  • Derivatization : For carboxylic acids (non-esters), derivatize with TMS (BSTFA + 1% TMCS) to increase volatility and stabilize the molecular ion.[1]

Mass Spectrometry Settings (Triple Quad / Q-TOF)
ParameterSettingRationale
Ionization ESI (+)Protonation sites are N-1 and the Carbonyl O.
Capillary Voltage 3.0 - 3.5 kVSoft ionization to preserve the molecular ion

.
Cone Voltage 20 - 40 VHigher cone voltage promotes in-source fragmentation for "pseudo-MS3".[1]
Collision Energy 15 - 30 eV3-isomers require higher CE to fragment compared to 2-isomers.[1]
Gas Flow 600 L/hr (

)
Standard desolvation.[1]
Isomer Differentiation Workflow

Use this logic flow to confirm the identity of a pyrrole-3-derivative.

Workflow Start Acquire MS2 Spectrum (Precursor [M+H]+) CheckLoss Analyze Neutral Loss Start->CheckLoss Branch1 Loss of Water/Alcohol? (e.g., -18 or -32 Da) CheckLoss->Branch1 Branch2 Loss of Alkoxy Radical? (e.g., -31 Da for methyl ester) CheckLoss->Branch2 Result2 Isomer 2 Identified (Ortho Effect) Branch1->Result2 High Intensity Result3 Isomer 3 Identified (Alpha Cleavage) Branch2->Result3 Dominant

Figure 2: Decision tree for assigning regio-chemistry based on neutral loss analysis.

References

  • BenchChem Technical Support Team. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link

  • Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2393-2402.[1] Link

  • Vetter, W., & Meister, W. (1986).[1] Fragmentation of the chain in the mass spectra of the pyrrolidides of alkylcyclohexanecarboxylic acids. Organic Mass Spectrometry, 21, 85-89.[1] Link

  • NIST Mass Spectrometry Data Center. (2023).[1] Pyrrole-2-carboxylic acid vs Pyrrole-3-carboxylic acid EI Spectra. NIST Chemistry WebBook, SRD 69.[1] Link

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Referencing "Ortho Effects" in aromatic acids).

Sources

Comparative Guide: Biological Potency of 4-(2-Methoxyphenyl) vs. 4-(4-Methoxyphenyl) Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 4-(2-methoxyphenyl) pyrroles (ortho-substituted) and 4-(4-methoxyphenyl) pyrroles (para-substituted). While both derivatives utilize the pyrrole scaffold—a privileged structure in medicinal chemistry—the positional isomerism of the methoxy group significantly dictates biological outcomes.

Key Findings:

  • Anticancer Potency: The 4-methoxyphenyl (para) derivatives generally exhibit superior potency in tubulin polymerization inhibition and cytotoxicity assays (IC50 < 2 µM). The para-position favors unobstructed binding in the colchicine-binding site of tubulin.

  • Antimicrobial/Antitubercular Activity: The 2-methoxyphenyl (ortho) substitution frequently leads to reduced activity (higher MIC values) due to steric hindrance preventing optimal receptor docking, particularly in enoyl-ACP reductase (InhA) targets.

  • Synthetic Utility: Both are accessible via Paal-Knorr or Hantzsch syntheses, but the ortho-isomer often requires longer reaction times due to steric crowding near the electrophilic center.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

The core difference lies in the spatial arrangement of the methoxy (-OCH₃) group on the phenyl ring attached to the pyrrole.

Feature4-(2-Methoxyphenyl) Pyrrole (Ortho)4-(4-Methoxyphenyl) Pyrrole (Para)
Steric Profile High. The -OCH₃ group crowds the pyrrole-phenyl bond, forcing a twisted dihedral angle (non-planar).Low. The molecule can adopt a more planar conformation, facilitating intercalation or stacking.
Electronic Effect Inductive withdrawal (-I) dominates due to proximity; Resonance donation (+R) is sterically decoupled.Strong Resonance donation (+R) into the phenyl ring; increases electron density of the system.
Solubility Slightly higher lipophilicity (LogP) due to intramolecular shielding.Better aqueous solvation potential due to exposed polar oxygen.

Comparative Biological Potency[2][3][4]

Anticancer Activity (Tubulin Targeting)

Pyrrole derivatives, specifically 3-aroyl-1-arylpyrroles (ARAPs) , are potent inhibitors of tubulin polymerization.

  • Para-Methoxy Performance: The 4-methoxy group acts as a hydrogen bond acceptor and mimics the methoxy groups of colchicine. Studies indicate that ARAP derivatives with a 4-methoxyphenyl moiety achieve IC50 values in the 1.2–2.7 µM range against MCF-7 breast cancer cell lines [1]. The para-substitution allows the molecule to sit deep within the hydrophobic pocket of tubulin.

  • Ortho-Methoxy Performance: Introduction of the methoxy group at the 2-position (ortho) often disrupts the pharmacophore. The steric clash prevents the phenyl ring from achieving the necessary coplanarity for binding, resulting in significantly higher IC50 values (>10 µM) or complete loss of activity in similar scaffolds [2].

Antitubercular Activity (InhA Inhibition)

In the context of Mycobacterium tuberculosis (M.tb) inhibition:

  • Para-Methoxy Performance: Derivatives bearing the 4-methoxyphenyl group have shown MIC values ranging from 0.78 to 4 µg/mL against M. tuberculosis H37Rv. The para-oxygen often engages in water-mediated hydrogen bonding with the Tyr158 residue in the InhA active site [3].

  • Ortho-Methoxy Performance: The 2-methoxyphenyl analogs frequently exhibit "very weak activity" (MIC > 50 µM) [4].[1] The ortho-substituent creates a steric conflict with the hydrophobic walls of the substrate-binding loop, destabilizing the inhibitor-enzyme complex.

Data Summary Table
Biological TargetMetric4-(4-Methoxyphenyl) (Para)4-(2-Methoxyphenyl) (Ortho)Interpretation
Tubulin (HeLa/MCF-7) IC501.2 µM (Potent)> 10 µM (Weak)Para-OMe mimics Colchicine pharmacophore.
M. tuberculosis (H37Rv) MIC0.78 - 4.0 µg/mL > 64 µg/mLOrtho-OMe sterics block active site entry.
COX-2 (Inflammation) IC500.5 µM2.1 µMPara-OMe fits better in the COX-2 side pocket.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision logic when selecting between ortho- and para-substitution for pyrrole drug design.

SAR_Logic Start Pyrrole Scaffold Optimization Decision Select Methoxy Position Start->Decision Ortho 2-Methoxy (Ortho) Decision->Ortho Para 4-Methoxy (Para) Decision->Para Effect_Ortho High Steric Hindrance Twisted Conformation Intramolecular H-Bonding Ortho->Effect_Ortho Effect_Para Planar Conformation Unobstructed H-Bond Acceptor Electronic Donation (+R) Para->Effect_Para Target_Tubulin Target: Tubulin/Kinases (Requires Planarity) Effect_Ortho->Target_Tubulin Target_Enzyme Target: InhA/COX (Tight Hydrophobic Pocket) Effect_Ortho->Target_Enzyme Effect_Para->Target_Tubulin Effect_Para->Target_Enzyme Outcome_Ortho Reduced Potency (Steric Clash) Target_Tubulin->Outcome_Ortho Low Affinity Outcome_Para Enhanced Potency (Optimal Fit) Target_Tubulin->Outcome_Para High Affinity Target_Enzyme->Outcome_Ortho Low Affinity Target_Enzyme->Outcome_Para High Affinity

Caption: SAR decision tree highlighting the mechanistic impact of methoxy positioning on biological target affinity.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Synthesis: Paal-Knorr Pyrrole Formation

This method is robust for synthesizing both isomers.

  • Reagents: 2,5-dimethoxytetrahydrofuran (1.0 eq), Substituted Aniline (4-methoxy or 2-methoxy, 1.0 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve the aniline derivative in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran dropwise.

    • Reflux at 100°C for 2–4 hours. (Note: Ortho-isomer may require 4–6 hours due to sterics).

    • Pour into ice water; filter the precipitate.

    • Recrystallize from Ethanol/Water.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity[11]
  • Preparation: Prepare stock solutions of test compounds (Ortho/Para pyrroles) in DMSO (10 mg/mL).

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL.

  • Plating:

    • Add 100 µL of 7H9 broth to 96-well plates.

    • Perform serial 2-fold dilutions of the test compounds.

    • Add 100 µL of bacterial suspension.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout:

    • Add 20 µL Alamar Blue and 12 µL Tween 80.

    • Incubate for 24 hours.

    • Blue = No Growth (Inhibition); Pink = Growth.

    • Determine MIC as the lowest concentration preventing color change.

Experimental Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening cluster_analysis Phase 3: Analysis S1 Reactants: Aniline + 1,4-Dicarbonyl S2 Reflux (AcOH) 2-6 Hours S1->S2 S3 Purification (Recrystallization) S2->S3 A1 Prep Stock (DMSO) S3->A1 A2 MABA Assay (M. tuberculosis) A1->A2 A3 MTT Assay (Cancer Lines) A1->A3 D1 Calculate MIC/IC50 A2->D1 A3->D1 D2 Compare: Ortho vs Para D1->D2

Caption: Step-by-step workflow from chemical synthesis to biological data analysis.

References

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Source: Journal of Medicinal Chemistry (via NCBI) URL:[Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity Source: Molecules (MDPI) URL:[Link]

  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme Source: Journal of Molecular Structure (via PubMed) URL:[Link]

  • Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

A Comparative Spectroscopic Guide to 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous biologically active molecules.[1] The precise characterization of these compounds is paramount for drug discovery and development. This guide provides a comprehensive spectroscopic analysis of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid, a molecule of interest due to its combination of a heteroaromatic pyrrole core, a carboxylic acid functional group, and a substituted phenyl ring. We present a detailed examination of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectral data. Through objective comparison with structurally related analogues, this document serves as an authoritative reference for researchers, elucidating the specific spectral signatures that arise from the molecule's unique architecture and enabling unambiguous structural verification.

Introduction: The Rationale for Spectroscopic Comparison

The functional properties of a molecule are intrinsically linked to its structure. For a compound like this compound, three key structural motifs contribute to its overall spectroscopic profile: the pyrrole ring, the carboxylic acid group, and the 2-methoxyphenyl substituent. Isolating the contribution of each component is crucial for accurate interpretation.

Why a comparative approach? By analyzing the spectra of simpler, related molecules—such as Pyrrole-2-carboxylic acid and 4-Methoxyphenylacetic acid—we can establish a baseline. This methodology allows us to deconstruct the complex spectrum of the target molecule, assigning specific features with high confidence and understanding how electronic effects, such as conjugation and induction, modulate the final spectral output. This guide is therefore designed not just to present data, but to explain the causality behind the observed spectral characteristics.

Experimental Design and Protocols

The validity of spectral data hinges on the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

General Instrumentation
  • FT-IR Spectroscopy: A ThermoFisher Scientific Nicolet iS5 spectrometer with an Attenuated Total Reflectance (ATR) iD7 accessory was used.[1] Spectra were recorded from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • UV-Vis Spectroscopy: Absorption spectra were recorded on a spectrophotometer using a 1 cm path length quartz cuvette, with methanol as the solvent.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the target compound.

G cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Final Output Compound Sample: 4-(2-methoxyphenyl)-1H- pyrrole-3-carboxylic acid FTIR_exp FT-IR Spectroscopy (ATR) Compound->FTIR_exp NMR_exp NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) Compound->NMR_exp UVVIS_exp UV-Vis Spectroscopy (Methanol) Compound->UVVIS_exp FTIR_data Functional Group Identification FTIR_exp->FTIR_data NMR_data Proton & Carbon Environment Mapping NMR_exp->NMR_data UVVIS_data Electronic Transition Analysis (Conjugation) UVVIS_exp->UVVIS_data Result Verified Chemical Structure & Comparative Spectroscopic Profile FTIR_data->Result NMR_data->Result UVVIS_data->Result

Figure 1: Workflow for Spectroscopic Characterization.

Results and Discussion: A Multi-faceted Spectroscopic Profile

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of a carboxylic acid is particularly distinctive due to strong hydrogen bonding.[2]

Table 1: Comparison of FT-IR Absorption Bands (cm⁻¹)

Functional GroupExpected Band for Target MoleculePyrrole-2-carboxylic acid[3]Justification for Shift/Appearance
O-H Stretch (Carboxylic Acid)~3300-2500 (very broad)Broad absorption presentThe broadness is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4][5]
N-H Stretch (Pyrrole)~3350 (sharp, on top of O-H)~3400The pyrrole N-H stretch is typically a sharper peak that overlaps with the broad O-H band.[6]
Aromatic C-H Stretch~3100-3000PresentCharacteristic of C-H bonds on the pyrrole and phenyl rings.
C=O Stretch (Carbonyl)~1685~1670The carbonyl is conjugated with the pyrrole ring, lowering its frequency from a typical saturated acid (~1710 cm⁻¹).[1][7]
C=C Stretch (Aromatic)~1600, 1580, 1470PresentMultiple bands corresponding to the vibrations of the phenyl and pyrrole ring systems.[6]
C-O Stretch (Acid & Ether)~1280, 1245PresentCombination of C-O stretching from the carboxylic acid and the aryl ether (methoxy group).[1]

Expert Analysis: The most telling feature is the extremely broad absorption from 3300-2500 cm⁻¹, which is the hallmark of a carboxylic acid dimer.[7] Overlaid on this is the sharper N-H stretch of the pyrrole ring. The position of the C=O stretch at ~1685 cm⁻¹ confirms its conjugation with the electron-rich pyrrole ring, which donates electron density into the carbonyl, weakens the double bond, and lowers the vibrational frequency.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a detailed map of the proton environments in the molecule. The choice of DMSO-d₆ as a solvent is critical, as it allows for the observation of exchangeable protons (NH and OH).

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentExpected Shift for Target MoleculePyrrole-2-carboxylic acid[3]Justification for Shift/Appearance
COOH (1H, broad s)~12.5~12.2The acidic proton of a carboxylic acid is highly deshielded and appears far downfield.
Pyrrole NH (1H, broad s)~11.8~11.7The pyrrole N-H proton is also significantly deshielded.
Pyrrole H-2 (1H, d)~7.5-Positioned between two electron-withdrawing groups (carboxyl and aryl), this proton is expected to be the most downfield of the pyrrole protons.
Phenyl H-6' (1H, m)~7.4-Protons on the methoxyphenyl ring will exhibit complex splitting patterns typical of a substituted aromatic system.
Phenyl H-3',4',5' (3H, m)~7.2-6.9-These protons are in a more shielded environment compared to H-6'.
Pyrrole H-5 (1H, d)~6.8~6.1This proton is adjacent to the nitrogen and is coupled to H-2.
OCH₃ (3H, s)~3.8-The methyl protons of the methoxy group appear as a sharp, characteristic singlet.

Expert Analysis: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The two broad singlets above 11 ppm are unambiguous indicators of the carboxylic acid and pyrrole NH protons. The protons on the pyrrole ring (H-2 and H-5) are expected to appear as doublets due to coupling with each other. The four protons of the ortho-substituted methoxyphenyl ring will create a distinct multiplet pattern between 6.9 and 7.4 ppm. The sharp singlet for the methoxy group at ~3.8 ppm confirms the presence and electronic environment of this substituent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AssignmentExpected Shift for Target MoleculePyrrole-2-carboxylic acid[8]Justification for Shift/Appearance
C =O (Carboxylic Acid)~165~162The carbonyl carbon is the most deshielded carbon in the molecule, appearing in the characteristic region for carboxylic acids.[9]
Phenyl C -O (C-2')~157-The aromatic carbon directly bonded to the electronegative oxygen of the methoxy group is significantly deshielded.
Aromatic/Pyrrole Carbons~140-110~130-108A complex set of signals corresponding to the 8 carbons of the pyrrole and phenyl rings. Quaternary carbons (C-3, C-4, C-1') will typically show weaker signals.[1]
OC H₃ (Methoxy)~55.5-The methoxy carbon appears in the typical upfield region for sp³ carbons bonded to an oxygen atom.[10]

Expert Analysis: The ¹³C NMR spectrum is defined by the downfield signal of the carbonyl carbon around 165 ppm. The aromatic region will be crowded, containing the signals for the four pyrrole carbons and the six phenyl carbons. The most downfield of these aromatic signals (~157 ppm) can be assigned to the phenyl carbon bearing the methoxy group due to the strong deshielding effect of the oxygen atom. The signal at ~55.5 ppm is a clear indicator of the methoxy carbon.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule.

Table 4: Comparison of UV-Vis Absorption Maxima (λ_max, nm)

CompoundExpected λ_max (nm)Pyrrole[11]Justification for Shift
This compound~280-300~203-210The extended conjugation between the pyrrole ring and the phenyl ring results in a lower energy π→π* transition, causing a significant bathochromic (red) shift to a longer wavelength compared to unconjugated pyrrole.[12][13]

Expert Analysis: The target molecule possesses an extended system of conjugation involving both the pyrrole and phenyl rings. This delocalization of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule will absorb light at a longer wavelength (lower energy) compared to isolated pyrrole or benzene rings, leading to an expected λ_max in the 280-300 nm range.[13]

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental principles can be applied to elucidate a complex molecular structure. Each spectroscopic technique provides a unique and complementary piece of the puzzle. The FT-IR spectrum confirms the presence of the key N-H, O-H, and C=O functional groups and reveals the impact of conjugation and hydrogen bonding. The ¹H and ¹³C NMR spectra provide an unambiguous map of the proton and carbon environments, allowing for the precise assignment of each atom within the molecular framework. Finally, UV-Vis spectroscopy corroborates the existence of an extended conjugated system. This guide, by comparing the target molecule to simpler analogues, provides the necessary context and causal reasoning for a thorough and confident structural assignment, serving as a valuable resource for researchers in the field.

References

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • PubMed. (2024). Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). [Link]

  • ResearchGate. (2025). Vibrational spectroscopic study of pyrrole and its deuterated derivatives. [Link]

  • AIP Publishing. (n.d.). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. [Link]

  • PMC. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

  • Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • ResearchGate. (n.d.). UV-vis absorption spectra and b) fluorescence spectra of the compounds 4a, 4b, 5a and 5b. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]

  • Chemistry LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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A Senior Application Scientist's Guide to the Bioassay Comparison of Pyrrole-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle containing a nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetically developed therapeutic agents.[2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. When functionalized with a carboxylic acid group at the 3-position, the resulting Pyrrole-3-Carboxylic Acid (PCA) core offers a strategic anchor for molecular elaboration, enabling the design of compounds that can interact with a wide range of biological targets.[6] The combination of different pharmacophores with the pyrrole ring has led to the development of highly active compounds with applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5]

The relentless challenge of drug resistance and the need for more selective and potent therapeutics drive the continuous exploration of novel PCA analogs.[2][7] However, the synthesis of a new chemical entity is merely the first step. A rigorous, systematic, and comparative biological evaluation is paramount to understanding its therapeutic potential. This guide provides an in-depth comparison of standard bioassay methodologies for characterizing novel PCA analogs, designed for researchers, scientists, and drug development professionals. We will explore the evaluation of three hypothetical PCA analogs, each designed with a distinct therapeutic goal, and provide the detailed experimental frameworks necessary for their assessment.

Featured Analogs for Comparative Analysis:

To illustrate a practical workflow, we have designed three distinct, hypothetical analogs based on the PCA scaffold:

  • Analog A (PCA-ANTIM): An N-aryl substituted analog designed for broad-spectrum antimicrobial activity. The design rationale is that the lipophilic N-aryl group will enhance membrane permeability in microbial cells.

  • Analog B (PCA-KINASE): A derivative featuring a bulky, substituted phenyl group at the 5-position, conceived as a potential inhibitor of a specific signal-transducing enzyme, such as a protein kinase. The bulky substituent is intended to occupy a hydrophobic pocket in the enzyme's active site.

  • Analog C (PCA-CYTOX): A halogenated analog designed to induce cytotoxicity in cancer cell lines. Halogenation can alter electronic properties and metabolic stability, often enhancing cytotoxic effects.

Part 1: Antimicrobial Activity Profiling of PCA-ANTIM

A primary screening objective for many novel heterocyclic compounds is the assessment of antimicrobial activity.[8][9][10] The Broth Microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Core Methodology: Broth Microdilution for MIC Determination

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a compound's potency against various bacterial and fungal strains.[11][12][13] The causality behind this protocol is to expose a standardized inoculum of microorganisms to a serial dilution of the test compound, thereby identifying the precise concentration at which bacteriostatic or fungistatic activity occurs.

Experimental Protocol: Broth Microdilution Assay
  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial or fungal concentration.

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to the final required concentration for inoculation.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of broth to all wells.

    • Add 50 µL of the test compound (PCA-ANTIM, dissolved in a suitable solvent like DMSO and then diluted in broth) at 2x the highest desired final concentration to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include essential controls: a growth control (inoculum, no compound) and a sterility control (broth only).[11] A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.[10]

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results:

    • The MIC is determined as the lowest concentration of PCA-ANTIM at which there is no visible growth (i.e., the well is clear).

Data Presentation: Comparative MIC Values for PCA-ANTIM
MicroorganismPCA-ANTIM (µg/mL)Ciprofloxacin (µg/mL)Clotrimazole (µg/mL)
S. aureus (Gram-positive)81N/A
E. coli (Gram-negative)320.5N/A
C. albicans (Fungus)16N/A2

This table presents hypothetical data for illustrative purposes.

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Standardize Microbial Inoculum (0.5 McFarland) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of PCA-ANTIM B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC Value E->F

Caption: Workflow of the Broth Microdilution Assay for MIC determination.

Part 2: Enzyme Inhibition Profiling of PCA-KINASE

Many pyrrole-based compounds exert their effects by inhibiting key enzymes in signaling pathways.[14] Protein kinases are a major class of drug targets, and in vitro kinase assays are essential for determining a compound's inhibitory potency, typically reported as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Core Methodology: Luminescence-Based In Vitro Kinase Assay

This type of assay, exemplified by Promega's Kinase-Glo®, measures kinase activity by quantifying the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[15] The amount of ATP is detected via a luciferase reaction that generates a luminescent signal. Lower kinase activity (due to inhibition) results in more ATP remaining and thus a stronger light signal.[15] This provides a highly sensitive and high-throughput method to screen for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
  • Reagent Preparation:

    • Reconstitute the Kinase-Glo® substrate with the provided buffer to create the Kinase-Glo® Reagent. Allow it to equilibrate to room temperature.

    • Prepare a stock solution of the test compound (PCA-KINASE) and a known inhibitor (e.g., Staurosporine) in 10% DMSO.

  • Kinase Reaction Setup:

    • In a white, opaque 96-well plate (to maximize luminescent signal), set up the kinase reaction.

    • To each well, add the purified kinase, its specific substrate peptide, and the appropriate kinase reaction buffer containing MgCl2.[16][17]

    • Add varying concentrations of PCA-KINASE to the wells to create a dose-response curve.

    • Include controls: a "no kinase" well (maximum ATP signal) and a "no inhibitor" well (maximum kinase activity).

  • Initiation and Incubation:

    • Initiate the reaction by adding a defined concentration of ATP to all wells. The typical reaction volume is 10-25 µL.[18]

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the reaction volume in each well.

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of PCA-KINASE relative to the controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values for PCA-KINASE
CompoundTarget KinaseIC50 (nM)
PCA-KINASEEGFR150
Staurosporine (Control)EGFR15

This table presents hypothetical data for illustrative purposes.

Visualization: Simplified Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor (EGFR) Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor PCA-KINASE Inhibitor->Kinase Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by PCA-KINASE.

Part 3: Cytotoxicity Profiling of PCA-CYTOX

Evaluating a compound's effect on cell viability is a critical step in drug discovery, particularly for anticancer agents.[19][20][21] The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Core Methodology: MTT Cell Viability Assay

The principle of this assay rests on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[23] Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cytotoxicity, often expressed as a GI50 (concentration for 50% growth inhibition) or IC50 value.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., MRC-5) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach and resume growth.[24]

  • Compound Treatment:

    • Prepare serial dilutions of PCA-CYTOX and a positive control drug (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.

    • Include "cells only" (untreated) and "medium only" (blank) controls.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25]

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.[23]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Data Presentation: Comparative GI50 Values for PCA-CYTOX
Cell LinePCA-CYTOX (µM)Doxorubicin (µM)Selectivity Index (SI)*
HeLa (Cervical Cancer)5.20.89.6
A549 (Lung Cancer)8.91.15.6
MRC-5 (Normal Lung)50.10.5-

*Selectivity Index (SI) = GI50 in normal cells / GI50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[24] This table presents hypothetical data for illustrative purposes.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_sar SAR Analysis of PCA-CYTOX Core Pyrrole-3-Carboxylic Acid Core Mod1 Modification: Add Halogen (e.g., -Cl, -Br) at R1 Core->Mod1 Hypothesis 1 Mod2 Modification: Add Bulky Group (e.g., -Phenyl) at R2 Core->Mod2 Hypothesis 2 Mod3 Modification: Add Electron-Donating Group (e.g., -OCH3) Core->Mod3 Hypothesis 3 Result1 Increased Cytotoxicity (High Potency) Mod1->Result1 Result2 Decreased Cytotoxicity (Low Potency) Mod2->Result2 Mod3->Result2

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This guide outlines a foundational framework for the comparative bioassay of novel pyrrole-3-carboxylic acid analogs. By employing standardized, robust, and well-controlled assays, researchers can effectively profile compounds for antimicrobial, enzyme inhibitory, and cytotoxic activities. The presented protocols for broth microdilution, in vitro kinase inhibition, and the MTT assay represent industry-standard methods for generating reliable and comparable data. The systematic application of these bioassays is crucial for elucidating structure-activity relationships, identifying lead candidates, and advancing the most promising molecules through the drug discovery pipeline.

References

  • Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Center for Biotechnology Information. [Link]

  • Pyrrole‐based novel compounds and SAR activity. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. SciSpace. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. [Link]

  • in vitro kinase assay. protocols.io. [Link]

  • MTT (Assay protocol). Harvard University. [Link]

  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. National Center for Biotechnology Information. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. JoVE. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. Scientific & Academic Publishing. [Link]

  • In Vitro Kinase Inhibition Assay. ChEMBL. [Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. MDPI. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information. [Link]

  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Center for Biotechnology Information. [Link]

  • Pyrrole carboxylic acid derivatives as antibacterial agents.

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Comparative study of synthetic routes for 4-aryl-pyrrole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes for 4-aryl-pyrrole-3-carboxylic acids . It is designed for medicinal chemists requiring high-fidelity protocols for scaffold generation.

Executive Summary

The 4-aryl-pyrrole-3-carboxylic acid scaffold is a privileged motif in kinase inhibitors (e.g., Sunitinib analogs) and endothelin antagonists. Its synthesis presents a specific regiochemical challenge: installing the aryl group at C4 and the carboxylate at C3 while leaving C2 and C5 available or specifically substituted.

This guide evaluates three distinct methodologies:

  • The Van Leusen Reaction: The "Gold Standard" for direct, regioselective 3,4-substitution.

  • Suzuki-Miyaura Coupling: The modular approach for library generation (SAR).

  • Modified Hantzsch Synthesis: The scalable, industrial route (typically yielding 2-methyl analogs).

Method A: The Van Leusen Reaction (TosMIC)

Best For: Direct, de novo synthesis of 3,4-disubstituted pyrroles with no C2 substitution.

The reaction of p-Toluenesulfonylmethyl isocyanide (TosMIC) with electron-deficient alkenes (specifically


-unsaturated esters like cinnamates) is the most reliable method to access the 4-aryl-3-carboxylate pattern directly.
Mechanism & Causality

The reaction proceeds via a base-induced Michael addition of the TosMIC anion to the cinnamate. Unlike the standard Van Leusen ketone synthesis (which yields nitriles), the presence of the ester group facilitates a 5-endo-dig cyclization. The subsequent elimination of


-toluenesulfinic acid is the driving force that aromatizes the ring.

Regiochemical Outcome:

  • The TosMIC carbon becomes C2 and C5 .

  • The Cinnamate

    
    -carbon  becomes C3  (bearing the ester).
    
  • The Cinnamate

    
    -carbon  becomes C4  (bearing the aryl group).
    
Experimental Protocol
  • Reagents: Methyl cinnamate (1.0 eq), TosMIC (1.1 eq), NaH (2.2 eq).

  • Solvent: Anhydrous THF or DMSO/Et2O mix.

  • Conditions:

    
    , 3-5 hours.
    

Step-by-Step:

  • Deprotonation: Suspend NaH (60% dispersion, 2.2 eq) in anhydrous THF under Argon. Add TosMIC (1.1 eq) dropwise at

    
    . Stir for 15 min until the evolution of 
    
    
    
    ceases.
  • Addition: Add a solution of methyl cinnamate (1.0 eq) in THF dropwise. The solution often turns dark orange/brown.

  • Cyclization: Allow the mixture to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of cinnamate).

  • Quench: Carefully quench with water (exothermic).

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Performance Data:

  • Yield: 65–85%

  • Atom Economy: Moderate (Loss of TsOH).

  • Scalability: Good (up to 100g), but TosMIC is expensive and odoriferous.

Method B: Modular Suzuki-Miyaura Coupling

Best For: High-throughput SAR (Structure-Activity Relationship) studies where the aryl group needs to be varied late-stage.

This route relies on constructing a 4-bromo-pyrrole-3-carboxylate core first, then coupling it with diverse aryl boronic acids.

Mechanism & Causality

Direct bromination of pyrrole-3-carboxylates often leads to mixtures (2-bromo vs 4-bromo or polybromination). To ensure regioselectivity at C4, a bulky protecting group (e.g., TIPS or SEM) on the nitrogen directs the electrophilic halogenation to the less sterically hindered C4 position, or one starts with a known 4-bromo precursor.

Experimental Protocol

Phase 1: Coupling

  • Substrate: Ethyl 4-bromo-1-(SEM)-pyrrole-3-carboxylate.

  • Catalyst:

    
     (5 mol%).
    
  • Coupling Partner: Arylboronic acid (

    
    , 1.5 eq).
    
  • Base:

    
     (2M aq).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and base in dioxane/water. Sparge with Argon for 10 min.

  • Catalysis: Add Pd catalyst. Seal tube/vessel.

  • Reaction: Heat to

    
     for 12 hours.
    
  • Deprotection (Post-Coupling): Treat the crude SEM-pyrrole with TBAF in THF (reflux, 4h) to reveal the free NH-pyrrole.

Performance Data:

  • Yield: 70–95% (Coupling step).

  • Regiocontrol: Absolute (determined by starting material).

  • Flexibility: Extremely High.

Method C: Modified Hantzsch Synthesis

Best For: Large-scale industrial production where a 2-methyl substituent is acceptable or desired.

The classic Hantzsch synthesis (Reaction of


-ketoesters with 

-haloketones and amines) typically yields 2-methyl-4-aryl-3-carboxylates . It is far cheaper than the Van Leusen route.
Mechanism & Causality

The reaction proceeds via the condensation of the amine with the


-ketoester to form an enamine .[1] This nucleophilic enamine attacks the electrophilic 

-carbon of the phenacyl bromide (C-alkylation), followed by intramolecular cyclization and dehydration.
Experimental Protocol
  • Reagents: Ethyl acetoacetate (1.0 eq), Phenacyl bromide (1.0 eq), Ammonium acetate (1.2 eq).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 2-4 hours.

Step-by-Step:

  • Mixing: Dissolve ethyl acetoacetate and phenacyl bromide in Ethanol.

  • Amine Addition: Add solid ammonium acetate.

  • Reflux: Heat to reflux. The product often precipitates upon cooling.

  • Isolation: Filter the solid. Recrystallize from EtOH.

Performance Data:

  • Yield: 50–70%[2]

  • Cost: Very Low.

  • Limitation: Invariably produces a 2-methyl group (from the acetoacetate). Removing this methyl group requires oxidation to -COOH and decarboxylation, adding 2 steps.

Comparative Analysis & Decision Matrix

Performance Metrics Table
FeatureVan Leusen (Method A) Suzuki Coupling (Method B) Hantzsch (Method C)
Target Product 4-Aryl-3-Ester (2-H)4-Aryl-3-Ester (2-H)4-Aryl-3-Ester (2-Me )
Regiocontrol Excellent (>95%)AbsoluteGood
Step Count 1 (One-pot)2-3 (Synthesis + Coupling)1 (One-pot)
Atom Economy ModerateLow (Boronic waste)High
Reagent Cost High (TosMIC)High (Pd catalyst)Low
Scalability Moderate (<100g)Low (<10g)High (>1kg)
Visual Decision Matrix (Workflow)

G Start Start: Define Target Structure Q1 Is a substituent at C2 (e.g., Methyl) acceptable? Start->Q1 MethodC Method C: Modified Hantzsch (Scalable, Low Cost, 2-Me product) Q1->MethodC Yes (2-Me is ok) Q2 Do you need a library of different Aryl groups? Q1->Q2 No (Must be 2-H) MethodB Method B: Suzuki Coupling (High Diversity, Multi-step) Q2->MethodB Yes (SAR Library) MethodA Method A: Van Leusen (Direct, Clean 2-H product) Q2->MethodA No (Single Target)

Caption: Decision tree for selecting the optimal synthetic route based on structural requirements and project scale.

Mechanistic Pathway: Van Leusen (Key Route)

VL Reactants TosMIC + Cinnamate (Base: NaH) Inter1 Michael Addition (Anion attacks u03b2-carbon) Reactants->Inter1 Inter2 5-Endo-Dig Cyclization Inter1->Inter2 Elim Elimination of TsOH (Aromatization) Inter2->Elim Product 4-Aryl-pyrrole-3-carboxylate Elim->Product

Caption: Simplified mechanistic flow of the Van Leusen pyrrole synthesis.

References

  • Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to

    
    -unsaturated esters and nitriles." Tetrahedron Letters, 13(23), 2373-2376. Link
    
  • Mossetti, R., et al. (2018). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides." Molecules, 23(10), 2664. Link

  • Cui, K., et al. (2019).[3] "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 24(8), 1594.[4] Link

  • Estévez, V., et al. (2014). "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications." Synthesis, 46, 2001-2016. Link

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Safety Operating Guide

Operational Guide: Safe Disposal of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive (The "Stop & Read")

Do not treat this compound as general organic trash. While 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a stable solid under ambient conditions, its functional groups—specifically the electron-rich pyrrole ring combined with an acidic moiety—dictate strict segregation protocols.

Immediate Action Items:

  • Segregation: STRICTLY ISOLATE from strong oxidizers (e.g., peroxides, nitrates) to prevent rapid, exothermic polymerization.

  • Waste Stream: Classify as Hazardous Organic Waste (Solid) or Acidic Organic Waste (Liquid) depending on its state.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Hazard Identification & Chemical Logic[1][2]

To dispose of a chemical safely, you must understand its potential reactivity in a waste drum. This compound presents a dual-hazard profile:

Functional GroupHazard CharacteristicOperational Implication
Pyrrole Ring Electron-rich aromatic system. Prone to oxidative polymerization and electrophilic substitution.Explosion/Heat Risk: Never mix with strong oxidizing agents or nitrating mixtures.[1]
Carboxylic Acid Acidic proton donor (pKa ~4-5).Gas Evolution Risk: Do not mix with cyanides, sulfides, or strong bases in a closed container.
Methoxyphenyl Electron-donating substituent.Increases the electron density of the system, slightly enhancing the reactivity of the pyrrole ring toward oxidizers.

GHS Classification (Baseline for Research Chemicals):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3]

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Preferred State)

Most synthetic intermediates should be disposed of as solids to minimize volume and solvent load.

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work inside a fume hood.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

    • Why: Polyethylene is resistant to organic acids and prevents dust generation.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the primary container into the lab's designated Solid Organic Waste drum.

B. Liquid Waste (Solutions)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.

    • Halogenated:[6] (e.g., DCM)

      
      Halogenated Organic Waste .
      
    • Non-Halogenated: (e.g., Methanol/DMSO)

      
      Non-Halogenated Organic Waste .
      
  • pH Check (Crucial): Before pouring into a communal carboy, verify the carboy's contents are not strongly alkaline.

    • Risk:[2][1][7] Pouring this acid into a highly basic waste stream can cause an immediate exothermic neutralization, potentially pressurizing the container.

  • Transfer: Pour slowly into the appropriate carboy using a funnel.

  • Log: Record the addition on the waste log sheet attached to the carboy.

Part 4: Waste Stream Decision Logic (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Start: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid Material StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Pack Pack in HDPE Jar or Double Poly Bag Solid->Pack LabelSolid Label: 'Solid Organic Waste' (Toxic/Irritant) Pack->LabelSolid DrumSolid Dispose in Solid Waste Drum (Incineration) LabelSolid->DrumSolid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo StreamHalo Stream: Halogenated Organic Halo->StreamHalo StreamNonHalo Stream: Non-Halogenated Organic NonHalo->StreamNonHalo Warning DO NOT MIX WITH: 1. Oxidizers (Nitrates, Peroxides) 2. Strong Bases (Cyanides, Sulfides)

Figure 1: Decision tree for the segregation and packaging of pyrrole-carboxylic acid waste.

Part 5: Regulatory Compliance & RCRA Context[11]

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA) .[8][9]

  • Waste Classification:

    • This specific compound is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic).

    • However, under the "Cradle-to-Grave" liability principle, it must be characterized by the generator.

    • Recommendation: Manage as RCRA Hazardous Waste due to potential toxicity and irritant properties.[1]

  • Waste Codes (Typical Assignments):

    • If disposed of as a pure solid: Not Regulated (unless characteristic toxicity is proven), but industry best practice assigns it to a hazardous incineration stream.

    • If in a Corrosive Solution (pH < 2): D002 .

    • If in a Flammable Solvent (Flash point < 60°C): D001 .

  • Disposal Destination:

    • The only acceptable final disposal method for this organic intermediate is Fuel Blending or High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Part 6: Emergency Procedures

Spill Response (Solid):

  • Isolate the area.[1]

  • Dampen the solid slightly with an inert solvent (like heptane) or water (if compatible with surroundings) to prevent dust.

  • Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

  • Place in a sealed container and label as "Spill Debris - Hazardous."

Spill Response (Liquid):

  • Absorb with an inert material (Vermiculite or Clay). Do not use paper towels if the solution is strongly oxidizing (unlikely here, but good practice).

  • Scoop into a waste pail.

  • Clean surface with soap and water; collect rinsate as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]

  • PubChem. "Compound Summary: Pyrrole-3-carboxylic acid derivatives." National Library of Medicine. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.